molecular formula C5H10ClO3P B038210 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide CAS No. 4090-55-5

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

Cat. No.: B038210
CAS No.: 4090-55-5
M. Wt: 184.56 g/mol
InChI Key: VZMUCIBBVMLEKC-UHFFFAOYSA-N
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Description

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide is a chemical compound with the molecular formula C5H10ClO3P. It is also known by several other names, including 2,2-Dimethyltrimethylene phosphorochloridate and 5,5-Dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane . This compound is of interest due to its unique structure and reactivity, making it useful in various scientific and industrial applications.

Preparation Methods

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide can be synthesized through a reaction involving phosphorous oxychloride and 2,2-dimethyl-1,3-propane diol in the presence of triethylamine and dry toluene . The reaction conditions typically involve maintaining an anhydrous environment to prevent hydrolysis and ensure high yield. Industrial production methods may involve scaling up this reaction with appropriate safety and environmental controls.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include substituted phosphorinanes and phosphoric acid derivatives.

Scientific Research Applications

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide is used in various scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide include:

  • 2-Chloro-1,3,2-dioxaphospholane 2-oxide
  • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
  • 2-Chloro-1,3,2-dioxaphospholane

Compared to these compounds, this compound is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to form stable phosphorus-oxygen bonds and its reactivity with nucleophiles make it particularly useful in various applications .

Properties

IUPAC Name

2-chloro-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClO3P/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMUCIBBVMLEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(=O)(OC1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063291
Record name 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide
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Molecular Weight

184.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4090-55-5
Record name 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide
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Record name 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide
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Record name 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide
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Record name 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide
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Record name 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
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Record name 1,3,2-DIOXAPHOSPHORINANE, 2-CHLORO-5,5-DIMETHYL-, 2-OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
Reactant of Route 4
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
Reactant of Route 5
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
Reactant of Route 6
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
Customer
Q & A

Q1: How does the cyclic structure of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide influence its reactivity compared to acyclic phosphorochloridates?

A1: Research suggests that the cyclic structure of this compound results in slightly slower solvolysis rates compared to its acyclic counterpart, dimethyl phosphorochloridate. [] This difference in reactivity is likely due to steric hindrance imposed by the ring structure, making it slightly more difficult for nucleophiles to attack the phosphorus center. Despite this difference, all three compounds exhibit similar sensitivities to changes in solvent nucleophilicity and ionizing power, suggesting a similar concerted SN2 mechanism for their solvolysis reactions. []

Q2: What are the potential applications of this compound in synthetic chemistry?

A2: this compound serves as a valuable intermediate in synthesizing various organophosphorus compounds. One example is its reaction with amino acid esters to produce 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates. [] These compounds demonstrate moderate antifungal and antibacterial activity, highlighting the potential of this cyclic phosphorochloridate as a building block for developing novel bioactive molecules. [] Further research exploring its reactivity with other nucleophiles could unlock new synthetic routes and applications for this versatile compound.

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